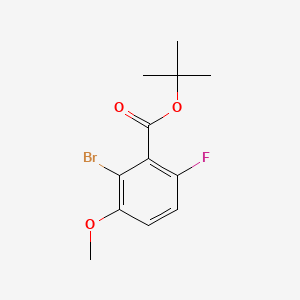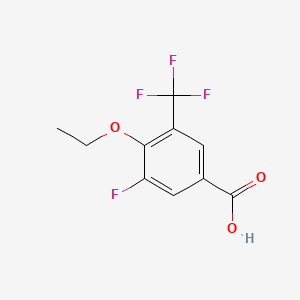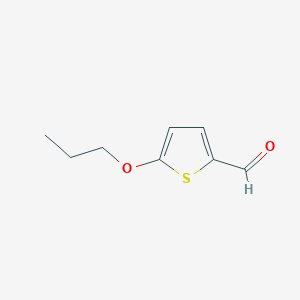
3-Fluoro-4-methoxy-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxy-2-methylphenol is an organic compound with the molecular formula C8H9FO2 It is a substituted phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorine atom on a suitable precursor, such as 3-fluoro-4-nitro-2-methylphenol, followed by reduction of the nitro group to an amino group and subsequent methylation to introduce the methoxy group .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation , methylation , and reduction reactions, followed by purification techniques like distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursors can be reduced to an amino group.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methoxy-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methoxy-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. The methoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but lacks the methoxy group.
2-Methoxy-4-methylphenol: Similar structure but lacks the fluorine atom.
3-Fluoro-2-methylphenol: Similar structure but lacks the methoxy group
Uniqueness
3-Fluoro-4-methoxy-2-methylphenol is unique due to the combination of the fluorine, methoxy, and methyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H9FO2 |
|---|---|
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
3-fluoro-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4,10H,1-2H3 |
Clave InChI |
CKUZLXZRZLWZRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
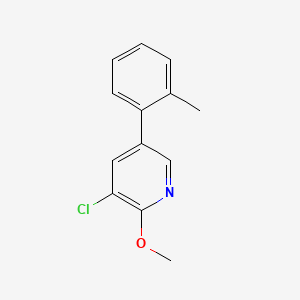
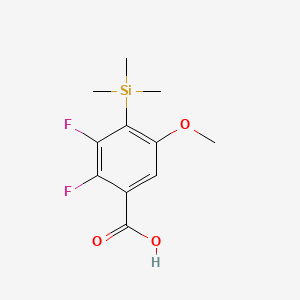
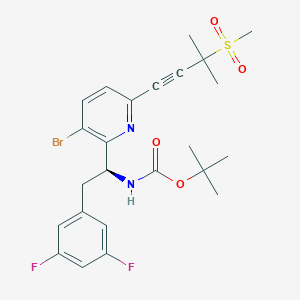

![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
